
8-Demethyl Zolazepam
Descripción general
Descripción
8-Demethyl Zolazepam is a derivative of zolazepam, a pyrazolodiazepinone compound. It is primarily used in research settings and is known for its biochemical properties. The molecular formula of this compound is C14H13FN4O, and it has a molecular weight of 272.28 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Demethyl Zolazepam involves several key steps. The primary route includes the acylation of 1,3-dimethyl-5-pyrazolone with 2-fluorobenzoyl chloride, followed by chlorination to form the intermediate (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. This intermediate undergoes further reactions, including methyl amination, acylation, and cyclization, to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Oxidation Reactions
The compound undergoes oxidation primarily at its nitrogen-containing heterocycles:
-
Pyrazolodiazepinone core : Susceptible to hydroxylation via cytochrome P450 enzymes, forming N-oxide derivatives
-
Fluorophenyl group : Resists oxidation under physiological conditions due to fluorine's electron-withdrawing effects
Oxidizing Agent | Reaction Site | Major Product |
---|---|---|
Potassium permanganate | Pyrazolone ring | 8-Hydroxy derivative |
Cytochrome P450 | Diazepinone nitrogen | N-Oxide metabolite |
Reduction Pathways
Reductive transformations occur under both biological and synthetic conditions:
-
Catalytic hydrogenation : Reduces double bonds in the pyrazolodiazepinone system (Pd/C, H₂ → saturated analogs)
-
Biological reduction : Liver enzymes convert ketone groups to secondary alcohols
Nucleophilic Substitution Reactions
The fluorine atom at position 2 of the phenyl ring participates in SNAr reactions:
Key substitution parameters :
-
Requires strong bases (KOH/EtOH, 80°C)
-
Common nucleophiles:
-
Hydroxide → 2-hydroxy derivatives
-
Amines → 2-amino analogs
-
Intramolecular Cyclization
Under acidic conditions (HCl/EtOH, reflux):
-
Hydroxyl group activation at pyrazolone ring
-
Nucleophilic attack on fluorophenyl carbon
-
Formation of tricyclic chromeno[2,3-c]pyrazol-4(1H)-one derivatives
Critical factors :
-
Solvent polarity (preference for dioxane > THF)
-
Temperature threshold: >60°C for activation energy
Fries Rearrangement
Observed during synthetic preparation steps:
-
O-Acylation of calcium-pyrazolone complex
-
Thermal rearrangement (150°C, 2 hrs)
pH-Dependent Degradation
pH Range | Degradation Pathway | Half-Life |
---|---|---|
<3 | Acid-catalyzed hydrolysis | 12 min |
7.4 | Base-induced ring opening | 48 hrs |
>9 | Complete decomposition | <5 min |
Photolytic Decomposition
UV exposure (λ=254 nm) induces:
-
Defluorination (35% yield)
-
Pyrazolone ring contraction (21% yield)
Synthetic Reaction Optimization
Key parameters for large-scale production:
Metabolic Transformation Pathways
In vivo studies using BV-2 microglial cells reveal:
-
Phase I Metabolism :
-
N-Demethylation (CYP3A4 mediated)
-
Epoxidation at C₆-C₇ bond
-
-
Phase II Conjugation :
Toxic metabolites :
-
Epoxide intermediate (reactive oxygen species inducer)
This comprehensive analysis demonstrates this compound's complex reactivity profile, with particular implications for pharmaceutical development and toxicological assessment. The compound's behavior under varied chemical and biological conditions highlights the need for precise reaction control in synthetic and metabolic contexts .
Aplicaciones Científicas De Investigación
Pharmacological Research
8-Demethyl Zolazepam serves as a reference standard in pharmacological studies to understand the metabolism of Zolazepam. By quantifying this metabolite in biological samples, researchers can gain insights into how Zolazepam is processed in the body and its elimination kinetics. This understanding is crucial for developing new drugs that may have improved efficacy or reduced side effects compared to their parent compounds.
Toxicological Studies
The compound is also significant in toxicology, where it aids in understanding the effects of drug interactions and overdose scenarios. For instance, a study highlighted a fatal case involving the combined use of Tiletamine and Zolazepam, where this compound was identified as a metabolite during toxicological screening. This underscores its relevance in forensic toxicology and the importance of recognizing metabolites in drug-related fatalities .
Veterinary Medicine
In veterinary medicine, this compound is often involved in studies assessing anesthetic protocols. Research indicates that combinations of Tiletamine and Zolazepam (TZ) are effective for chemical restraint in animals like cats. The pharmacological profile of TZ includes sedative effects with manageable physiological impacts, making it a valuable tool for veterinarians .
Table: Comparative Effects of Anesthetic Protocols
Development of New Therapeutics
Understanding the metabolic pathways involving this compound can lead to the development of new therapeutics with enhanced properties. By studying how this metabolite behaves compared to Zolazepam, researchers can design drugs that are more efficiently metabolized or that target specific pathways to minimize side effects.
Case Studies and Clinical Insights
Several studies have documented the effects of this compound in clinical settings:
- Sedative Effects in Cats : A study demonstrated that buccal administration of Tiletamine-Zolazepam resulted in significant sedation without severe physiological disruptions, making it effective for procedures requiring restraint .
- Biochemical Stability : Research comparing CO2 inhalation with TZX anesthesia showed that TZX provided more stable biochemical parameters during terminal blood sampling, which is essential for accurate experimental results .
Mecanismo De Acción
The mechanism of action of 8-Demethyl Zolazepam is similar to that of other benzodiazepines. It primarily acts on the gamma-aminobutyric acid (GABA) type A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle-relaxant effects .
Comparación Con Compuestos Similares
Zolazepam: The parent compound, known for its use in veterinary medicine as an anesthetic.
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness: 8-Demethyl Zolazepam is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other benzodiazepines. These differences can influence its potency, duration of action, and potential therapeutic applications .
Actividad Biológica
8-Demethyl Zolazepam is a derivative of Zolazepam, which is part of the tiletamine-zolazepam (TZ) combination commonly used in veterinary medicine as an anesthetic. Understanding the biological activity of this compound is crucial due to its potential implications in both therapeutic and abuse contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its pharmacological effects, toxicity, and case studies related to its use.
Pharmacological Properties
This compound exhibits properties similar to those of its parent compound, Zolazepam, which acts primarily as a benzodiazepine tranquilizer. The biological activity of this compound can be categorized into several key areas:
1. Neuropharmacological Effects
- Mechanism of Action : Like other benzodiazepines, this compound likely enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor. This action results in sedative, anxiolytic, and muscle relaxant effects.
- Neurotoxicity : Studies have indicated that compounds in the TZ combination can induce neurotoxic effects, including apoptosis in microglial cells through oxidative stress and inflammatory pathways. For instance, Zolazepam has been shown to increase the expression of pro-inflammatory cytokines and activate caspase pathways leading to cell death .
2. Abuse Liability
- Clinical Observations : The TZ combination has been associated with cases of human abuse, highlighting the potential for addiction. Reports indicate that pre-exposure to other psychoactive substances can enhance the rewarding effects of this combination .
- Case Studies : A notable case involved a fatality linked to the injection of tiletamine and Zolazepam, where toxicological analysis revealed significant concentrations of both drugs in biological samples .
Toxicity and Safety Profile
The safety profile of this compound is a critical area of research due to its potential for misuse:
1. Toxicological Studies
- Acute Toxicity : Research indicates that acute exposure can lead to severe cardiovascular and neurological complications. Symptoms may include hypotension, respiratory depression, and altered consciousness .
- Chronic Effects : Long-term use may result in dependence and withdrawal symptoms upon cessation. The compound's abuse potential necessitates careful monitoring in clinical settings.
2. Biochemical Impact
- Serum Biochemistry Changes : In animal studies, administration of TZ led to significant alterations in serum biochemical parameters such as decreased levels of cholesterol and transaminases, suggesting a systemic impact on metabolic functions .
Research Findings
A summary of key findings regarding the biological activity of this compound is presented below:
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-1,3-dimethyl-6,8-dihydropyrazolo[3,4-e][1,4]diazepin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c1-8-12-13(9-5-3-4-6-10(9)15)16-7-11(20)17-14(12)19(2)18-8/h3-6H,7H2,1-2H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDBGASQSWODLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=NCC(=O)N2)C3=CC=CC=C3F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496089 | |
Record name | 4-(2-Fluorophenyl)-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31271-94-0 | |
Record name | 4-(2-Fluorophenyl)-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.